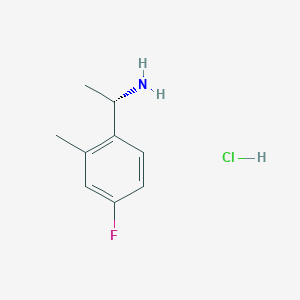
6-methyl-5-((5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-methyl-5-((5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a heterocyclic molecule that appears to be a derivative of pyrimidine dione with additional substituents that include a 1,3,4-oxadiazole ring and a trifluoromethylbenzyl group. This structure suggests potential for various biological activities, given the presence of the oxadiazole and pyrimidine moieties, which are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of thioxopyrimidine derivatives with secondary amines or other reagents to introduce various substituents, as seen in the synthesis of novel fluorescent compounds . Another approach includes the interaction of thieno[2,3-d]pyrimidine derivatives with benzohydrazide followed by cyclization and alkylation to obtain compounds with potential antimicrobial activity . These methods highlight the versatility of pyrimidine derivatives as scaffolds for synthesizing a wide range of biologically active molecules.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods like IR, NMR, and mass spectrometry. For instance, the IR spectra can help identify the presence of functional groups, such as the carbonyl group in imidazole derivatives . NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms, as seen in the analysis of thiazole and thieno[2,3-d]pyrimidine derivatives . Mass spectrometry can elucidate the fragmentation patterns and confirm the molecular weight of the compounds .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can vary depending on the substituents present. For example, reactions with amines can lead to the opening of the oxadiazole ring and substitution reactions at different positions on the pyrimidine ring . The presence of electron-withdrawing or electron-donating groups can significantly influence the chemical behavior and the resulting products of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, fluorescence, and antimicrobial activity, are influenced by their molecular structure. The substituents and solvent polarity can affect the absorption spectra and fluorescence characteristics, with some compounds displaying intense fluorescence in solutions . The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives has been reported to be enhanced by certain substituents, indicating the importance of structural modifications in determining biological activity .
Applications De Recherche Scientifique
Synthetic Methods and Biological Activity
A significant area of research involving this compound category includes the development of synthetic methodologies and the assessment of biological activities. For instance, Tang et al. (2015) detailed an efficient synthesis method for a related compound, highlighting its potential anti-HIV activity. This study presents a one-step synthesis process using an improved oxidative method, demonstrating anti-HIV integrase and reverse transcriptase activities, suggesting potential applications in HIV treatment (Xiaowan Tang et al., 2015).
Additionally, Meshcheryakova et al. (2014) explored the oxidation and isomerism of thietane-containing heterocycles, providing insights into the chemical properties and reactivity of similar compounds. This study contributes to understanding the chemical behavior of such compounds, which is crucial for their application in medicinal chemistry (S. Meshcheryakova et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of pyrimidine derivatives is a very active area of research, with potential applications in medicine, agriculture, and materials science . Future research will likely continue to explore the synthesis of new pyrimidine derivatives, their physical and chemical properties, and their potential applications.
Propriétés
IUPAC Name |
6-methyl-5-[[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c1-8-11(13(24)21-14(25)20-8)6-12-22-23-15(26-12)27-7-9-3-2-4-10(5-9)16(17,18)19/h2-5H,6-7H2,1H3,(H2,20,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCPALFEGPYAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-((5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)

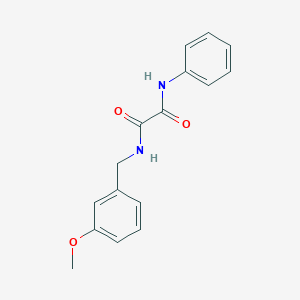
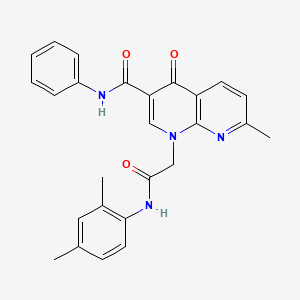


![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)
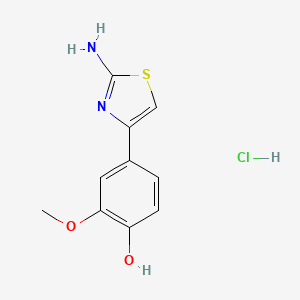
![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)
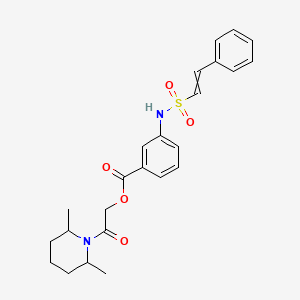
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
